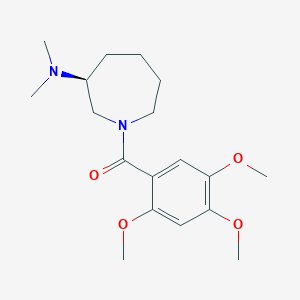![molecular formula C22H18N4 B5555617 11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole condensed ring systems, including compounds similar to the one , often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate. These reactions yield tricyclic compounds that can be further modified to various derivatives through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and conversion to azido, amino, piperidino, and methoxy derivatives (Rida, Soliman, Badawey, & Kappe, 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole condensed ring systems is characterized by a tricyclic core, which can be further analyzed using single-crystal X-ray diffraction techniques. These analyses help determine the planarity of the core structure and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).
Chemical Reactions and Properties
Benzimidazole condensed ring systems undergo various chemical reactions that lead to a wide range of derivatives. These reactions include formylation, chlorination, and the introduction of azido, amino, and methoxy groups, among others. The compounds exhibit strong in vitro activity against certain bacteria, such as S. aureus, although some derivatives might not show activity against lymphocytic leukemia in mice (Rida, Soliman, Badawey, & Kappe, 1988).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Benzimidazole condensed ring systems, including derivatives of 11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, have been synthesized through various methods. Such compounds have been utilized to prepare different derivatives, including N-5 methyl or N-5 ethyl derivatives, formyl derivatives, azido, amino, piperidino, and methoxy derivatives, showcasing their versatility in chemical synthesis (Rida et al., 1988).
Antimicrobial Activity
- Some derivatives of this compound have shown strong in vitro activity against S. aureus. However, when screened against P-388 lymphocytic leukemia in mice, they were found to be inactive, indicating their potential as antimicrobial agents but not as effective in antileukemic applications (Rida et al., 1988).
Fluorescent Properties
- Derivatives of this compound have been studied for their fluorescent properties, particularly in the context of being used as fluorescent whitening agents for polyester fibers. This demonstrates their potential application in material sciences and textile engineering (Rangnekar & Rajadhyaksha, 1986).
Antitumor and Antimicrobial Applications
- Several derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies are crucial in exploring their potential as therapeutic agents in medical science (El-ziaty et al., 2018).
Corrosion Inhibition
- Some heterocyclic derivatives of this compound have been studied for their corrosion inhibition properties on C-steel surfaces in HCl. This highlights their utility in industrial applications, particularly in corrosion prevention (Abdel Hameed et al., 2020).
Propiedades
IUPAC Name |
16-(4-methylanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-14-9-11-15(12-10-14)24-21-17-6-4-5-16(17)18(13-23)22-25-19-7-2-3-8-20(19)26(21)22/h2-3,7-12,24H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORYUDHTPTWHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Toluidino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A]benzimidazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)
![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)





![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)